2-Chloro-6-(trifluoromethyl)isonicotinic acid
Overview
Description
2-Chloro-6-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H3ClF3NO2 and a molecular weight of 225.55 . Its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3ClF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Evaluation of Analogues for Radiolabeling
2-Chloro-6-(trifluoromethyl)isonicotinic acid has been explored for its potential in synthesizing analogues such as 2-chloro-6-hydrazinonicotinic acid (2-chloro-HYNIC) for radiolabeling applications. These analogues aim to improve chelation efficiency with technetium for bioconjugate synthesis, demonstrating the compound's relevance in developing radiopharmaceuticals for imaging and therapy (Meszaros et al., 2011).
Molecular Topology and Metal Coordination
In the field of coordination chemistry, the compound has been utilized to construct homo- and hetero-metallic molecular topologies. For instance, its derivatives, when combined with platinum and palladium complexes, have facilitated the preparation of molecular squares and half-ring complexes with active coordination sites, showcasing its utility in designing new materials with potential applications in catalysis and molecular electronics (Teo et al., 2004).
Electrocatalytic Synthesis
The feasibility of electrosynthesizing 6-aminonicotinic acid from derivatives of this compound in the presence of CO2 highlights innovative approaches to incorporating carbon dioxide into valuable chemical products. This research opens pathways for utilizing CO2 in organic synthesis, contributing to carbon recycling efforts (Gennaro et al., 2004).
Development of Metal-Organic Frameworks (MOFs)
Research on metal-organic frameworks incorporating isonicotinic acid derivatives demonstrates the potential for creating materials with enhanced thermal and moisture stability. These MOFs show promising applications in magnetic studies, where they exhibit antiferromagnetic and spin-canting antiferromagnetic ordering, indicating their potential in materials science and data storage applications (Zhou et al., 2020).
Environmental Studies
In environmental sciences, derivatives of this compound have been identified in studies on the distribution of novel perfluoroether carboxylic and sulfonic acids in surface water. This research underscores the emerging concern over novel fluorinated compounds in the environment, contributing to our understanding of pollutant distribution and informing regulatory policies (Pan et al., 2018).
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXMPMNUSMLQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459100 | |
Record name | 2-Chloro-6-(trifluoromethyl)isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796090-23-8 | |
Record name | 2-Chloro-6-(trifluoromethyl)isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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